molecular formula C6H6FNO2S B2863279 4-Methylpyridine-3-sulfonyl fluoride CAS No. 2137914-42-0

4-Methylpyridine-3-sulfonyl fluoride

Cat. No.: B2863279
CAS No.: 2137914-42-0
M. Wt: 175.18
InChI Key: PBVMAZXFMUSURP-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, featuring a sulfonyl fluoride group at the 3-position and a methyl group at the 4-position. This compound is known for its utility in various scientific research applications, particularly in chemistry and biology.

Mechanism of Action

Target of Action

4-Methylpyridine-3-sulfonyl fluoride (MPF) is a chemical compound that belongs to the family of pyridine derivatives

Mode of Action

. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Result of Action

For instance, in the case of SM cross-coupling reactions, the result is the formation of a new carbon–carbon bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-Methylpyridine-3-sulfonyl fluoride may involve large-scale reactions with stringent safety measures due to the reactivity of the reagents involved. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-3-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride may be employed.

  • Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Production of 4-methylpyridine-3-sulfonic acid.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

4-Methylpyridine-3-sulfonyl fluoride is widely used in scientific research due to its reactivity and versatility. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of enzyme mechanisms and inhibition.

  • Medicine: In the development of pharmaceuticals and as a tool in medicinal chemistry.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Methylpyridine-4-sulfonyl fluoride

  • 2-Methylpyridine-5-sulfonyl fluoride

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Properties

IUPAC Name

4-methylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVMAZXFMUSURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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